1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea
Description
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea is a structurally complex molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a 5-oxopyrrolidin-3-yl group, and a urea linkage substituted with an isopropyl group. The benzo[b][1,4]dioxin ring is known for its electron-rich aromatic system, which is frequently exploited in pharmaceuticals and materials science for its stability and electronic properties . The pyrrolidinone ring (5-oxopyrrolidin) is a lactam structure that can enhance solubility and bioavailability in medicinal chemistry contexts, while the urea group offers hydrogen-bonding capabilities, critical for molecular recognition and binding interactions .
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(2)17-16(21)18-11-7-15(20)19(9-11)12-3-4-13-14(8-12)23-6-5-22-13/h3-4,8,10-11H,5-7,9H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPHDWCRQHTKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Studies suggest that it may act as an enzyme inhibitor , modulating various biochemical pathways that are crucial in disease processes such as inflammation and cancer.
Enzyme Inhibition
Research indicates that derivatives of dihydrobenzo[b][1,4]dioxin compounds often exhibit inhibitory effects on enzymes involved in metabolic pathways. For instance, similar compounds have shown potential as inhibitors of α-glucosidase, which is significant in the management of diabetes by delaying carbohydrate absorption .
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It potentially reduces the production of pro-inflammatory cytokines and inhibits pathways associated with chronic inflammation . This suggests its applicability in treating conditions like arthritis or other inflammatory diseases.
Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of related dihydrobenzo[b][1,4]dioxin derivatives on various cancer cell lines. The results indicated that these compounds effectively inhibited cell growth and induced apoptosis at micromolar concentrations. The IC50 values ranged from 0.5 μM to 10 μM, demonstrating significant potency against specific cancer types .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of similar compounds in a rat model of induced arthritis. The administration of these compounds resulted in a marked decrease in swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .
Data Tables
Comparison with Similar Compounds
DDFDI (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine
- Key Features : Features a benzo[b][1,4]dioxin ring linked to a phenylbutylamine chain.
- Molecular Weight: 283.4 g/mol (C₁₈H₂₁NO₂) .
- Comparison: The absence of urea and pyrrolidinone groups limits direct functional parallels, but the phenylbutyl chain may influence lipophilicity, a property relevant to the target compound’s isopropylurea group.
Urea-Containing Analogues
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Key Features : Urea derivative with pyrimidine and thioxo groups.
- Properties : IR data (2188 cm⁻¹ for CN, 1700 cm⁻¹ for C=O) and melting point (190.9°C) indicate high polarity and thermal stability .
- Comparison : The nitrophenyl and thioxo groups enhance electron-withdrawing effects, contrasting with the target compound’s isopropylurea, which may prioritize steric bulk over electronic modulation.
Electroluminescent Analogues
CDDPI and DBDPA
- Key Features : Benzo[b][1,4]dioxin fused with phenanthroimidazole or carbazole units.
- Applications : High-efficiency blue electroluminescent materials in OLEDs, achieving external quantum efficiencies up to 19.2% .
- Comparison : While the target compound lacks the extended conjugation required for electroluminescence, its benzo[b][1,4]dioxin moiety could theoretically contribute to similar charge-transport properties if modified.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The benzo[b][1,4]dioxin scaffold is amenable to diverse functionalization, as seen in DDFDI and CDDPI . This suggests that the target compound could be optimized for specific applications through modular synthesis.
- Urea Derivatives: Compounds like 15a demonstrate the pharmacological relevance of urea linkages, particularly in binding interactions .
- Electron-Rich Systems : Benzo[b][1,4]dioxin’s electron-donating properties in CDDPI contribute to high electroluminescent efficiency, implying that the target compound’s dioxin ring could be leveraged in materials science if conjugated appropriately .
Q & A
Basic: What synthetic routes are used to prepare this compound, and how is its purity validated?
Answer:
The compound is synthesized via multi-step organic reactions, typically involving coupling of the dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidinone scaffold, followed by urea formation with isopropylamine. Key intermediates are purified using column chromatography. Purity and structural integrity are confirmed via NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .
Basic: What structural features suggest potential biological activity?
Answer:
The dihydrobenzo[b][1,4]dioxin moiety is associated with CNS-targeting activity, while the pyrrolidin-5-one and urea groups enable hydrogen bonding with enzymes like PARP1 or kinases. The isopropyl substituent may enhance lipophilicity, influencing bioavailability .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., CNS vs. anticancer targets)?
Answer:
Contradictions arise from differing assay conditions or off-target effects. To address this:
- Perform target-specific in vitro assays (e.g., PARP1 inhibition vs. serotonin receptor binding).
- Use molecular docking simulations to predict binding affinities for distinct targets.
- Validate findings with knockout cell lines or competitive binding assays .
Advanced: What methodological approaches optimize the compound’s pharmacokinetic profile?
Answer:
- Structure-Activity Relationship (SAR) Studies : Modify the urea linker or isopropyl group to balance solubility and membrane permeability.
- In Vitro ADME Assays : Assess metabolic stability (e.g., liver microsome testing) and plasma protein binding.
- Proteolytic Stability Tests : Evaluate susceptibility to enzymatic degradation in serum .
Advanced: How does molecular modeling aid in understanding its mechanism of action?
Answer:
Molecular dynamics simulations and density functional theory (DFT) predict conformational stability and electron distribution. For example:
- Docking into PARP1’s catalytic domain reveals hydrogen bonding with Glu284 and stacking interactions with nicotinamide-binding residues.
- 3D pharmacophore models identify critical distances between the dioxin oxygen and urea carbonyl for target engagement .
Advanced: What experimental strategies validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment.
- RNA Interference (siRNA) : Knock down putative targets (e.g., PARP1) and assess rescue of compound-induced phenotypes.
- Biochemical Pull-Down Assays : Use biotinylated analogs to isolate interacting proteins for identification via LC-MS/MS .
Advanced: How can researchers address low solubility in aqueous buffers?
Answer:
- Co-solvent Systems : Use DMSO/PEG mixtures for in vitro assays.
- Salt Formation : Synthesize hydrochloride or phosphate salts.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersion .
Advanced: What spectroscopic techniques characterize degradation products under stress conditions?
Answer:
- LC-MS/MS : Identify hydrolyzed or oxidized byproducts (e.g., cleavage of the urea group).
- FT-IR Spectroscopy : Track carbonyl group stability in acidic/alkaline conditions.
- X-ray Diffraction (XRD) : Monitor crystallinity changes during accelerated stability testing .
Advanced: How can in vivo efficacy studies be designed to minimize off-target effects?
Answer:
- Tissue-Specific Delivery : Use targeted nanoparticles or prodrugs activated in diseased tissues.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate plasma concentrations with biomarker modulation.
- Transcriptomic Profiling : Compare gene expression in treated vs. control tissues to identify unintended pathways .
Advanced: What strategies improve selectivity over structurally similar off-targets (e.g., other urease enzymes)?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
